(4-Chloro-2-(methylthio)pyrimidin-5-yl)boronic acid
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Overview
Description
(4-Chloro-2-(methylthio)pyrimidin-5-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-(methylthio)pyrimidin-5-yl)boronic acid typically involves the borylation of the corresponding halopyrimidine precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions often include:
Catalyst: Palladium(II) acetate or PdCl₂(dppf)
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods: Industrial production of boronic acids, including this compound, often employs continuous flow processes to enhance efficiency and yield. These methods allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-2-(methylthio)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or aldehyde.
Reduction: Formation of the corresponding boronate ester.
Substitution: Participation in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF.
Major Products:
Oxidation: (4-Chloro-2-methylsulfanylpyrimidin-5-yl)methanol or (4-Chloro-2-methylsulfanylpyrimidin-5-yl)aldehyde.
Reduction: Boronate esters.
Substitution: Various biaryl compounds through Suzuki–Miyaura coupling.
Scientific Research Applications
(4-Chloro-2-(methylthio)pyrimidin-5-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of (4-Chloro-2-(methylthio)pyrimidin-5-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the catalyst. In Suzuki–Miyaura coupling, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved include the palladium catalyst and the boronate ester intermediate.
Comparison with Similar Compounds
- 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde
- 4-Chloro-2-(methylsulfanyl)pyrimidine-5-methanol
- 2-Methylthio-4-chloropyrimidine
Comparison: (4-Chloro-2-(methylthio)pyrimidin-5-yl)boronic acid is unique due to its boronic acid functionality, which allows it to participate in cross-coupling reactions. Similar compounds, such as 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde, lack this boronic acid group and therefore have different reactivity and applications .
Properties
IUPAC Name |
(4-chloro-2-methylsulfanylpyrimidin-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BClN2O2S/c1-12-5-8-2-3(6(10)11)4(7)9-5/h2,10-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVJUDNNJJXGKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1Cl)SC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BClN2O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.45 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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